molecular formula C25H22N2O4S B281334 N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B281334
M. Wt: 446.5 g/mol
InChI Key: GEVFFJYEEPSENG-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a naphthalene core, a hydroxyaniline group, and a trimethylbenzenesulfonamide moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalene core and the hydroxyaniline group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of sulfur or nitrogen nucleophiles to functionalize the naphthalene core .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires careful optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the reaction and verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyaniline and sulfonamide moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyaniline group may result in the formation of quinone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant activities . In medicine, it is investigated for its potential therapeutic effects against various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as quinoline derivatives and substituted quinoxalines. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

List of Similar Compounds:
  • Quinoline derivatives
  • Substituted quinoxalines
  • N-methyl-4-hydroxy-3-(2’,3’-epoxyisobutyl)-2-quinoline
  • Candicine

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-15-12-16(2)25(17(3)13-15)32(30,31)27-22-14-23(26-18-8-10-19(28)11-9-18)24(29)21-7-5-4-6-20(21)22/h4-14,26,28H,1-3H3/b27-22-

InChI Key

GEVFFJYEEPSENG-QYQHSDTDSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C

Origin of Product

United States

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